molecular formula C19H23NO3 B023620 rac 5-Carboxy Desisopropyl Tolterodine CAS No. 214601-13-5

rac 5-Carboxy Desisopropyl Tolterodine

Cat. No.: B023620
CAS No.: 214601-13-5
M. Wt: 313.4 g/mol
InChI Key: LXKJBTVDQUGPBU-UHFFFAOYSA-N
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Description

A metabolite of Tolterodine.>

Properties

IUPAC Name

4-hydroxy-3-[1-phenyl-3-(propan-2-ylamino)propyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-13(2)20-11-10-16(14-6-4-3-5-7-14)17-12-15(19(22)23)8-9-18(17)21/h3-9,12-13,16,20-21H,10-11H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXKJBTVDQUGPBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00439391
Record name 4-Hydroxy-3-{1-phenyl-3-[(propan-2-yl)amino]propyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

214601-13-5
Record name 4-Hydroxy-3-{1-phenyl-3-[(propan-2-yl)amino]propyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00439391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to rac 5-Carboxy Desisopropyl Tolterodine: A Key Metabolite and Impurity of Tolterodine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of rac 5-Carboxy Desisopropyl Tolterodine, a significant metabolite and impurity of the antimuscarinic drug Tolterodine. The guide delves into its chemical identity, metabolic pathway, and synthesis. A critical focus is placed on its role as a reference standard in the pharmaceutical industry for ensuring the quality and safety of Tolterodine formulations. Detailed analytical methodologies for its detection and quantification, particularly High-Performance Liquid Chromatography (HPLC), are presented with step-by-step protocols. While direct pharmacological data is limited, this guide discusses the implications of its structure and metabolic origin. This document serves as an essential resource for professionals involved in the research, development, and quality control of Tolterodine and related compounds.

Introduction: The Significance of a Metabolite

Tolterodine is a competitive muscarinic receptor antagonist widely prescribed for the treatment of overactive bladder, alleviating symptoms of urinary frequency, urgency, and urge incontinence.[1][2] Like many pharmaceuticals, Tolterodine undergoes extensive metabolism in the body, leading to the formation of various derivatives. One such derivative, this compound, has garnered attention not for its therapeutic effects, but for its importance as a key indicator of the parent drug's metabolic fate and as a critical quality control parameter in pharmaceutical manufacturing.

This guide offers a deep dive into the scientific and technical aspects of this compound, moving beyond a simple data sheet to provide a foundational understanding for researchers and drug development professionals. Understanding the lifecycle of a drug, from its mechanism of action to its metabolic clearance, is paramount in modern pharmacology. This metabolite, while not the active principle, tells a crucial part of the Tolterodine story.

Chemical and Physical Properties

This compound is a carboxylic acid derivative of a desisopropyl analog of Tolterodine. Its chemical structure is characterized by a benzoic acid moiety, a phenylpropyl group, and a single isopropylamino side chain. The racemic designation indicates a mixture of enantiomers.

PropertyValueSource
Chemical Name 4-Hydroxy-3-[3-[(1-methylethyl)amino]-1-phenylpropyl]-benzoic Acid[3]
Synonyms This compound, DE(isopropyl)tolterodine-5-carboxylic acid[4][5]
CAS Number 214601-13-5[3]
Molecular Formula C₁₉H₂₃NO₃[3]
Molecular Weight 313.39 g/mol [3]
Appearance Light Beige Solid[3]
Storage 2-8°C Refrigerator[3]

Metabolic Pathway of Tolterodine

Tolterodine is primarily metabolized in the liver. The major metabolic pathway involves the oxidation of the 5-methyl group, a reaction mediated by the polymorphic enzyme cytochrome P450 2D6 (CYP2D6).[6] This leads to the formation of the pharmacologically active 5-hydroxymethyl metabolite.[6][7] Further metabolism of this active metabolite results in the formation of the 5-carboxylic acid metabolite.[8] In individuals who are poor metabolizers via CYP2D6, an alternative pathway involving dealkylation via CYP3A4 becomes more prominent.[6]

This compound is a product of these downstream metabolic processes, specifically involving N-dealkylation and oxidation of the methyl group to a carboxylic acid.

Tolterodine_Metabolism Tolterodine Tolterodine Metabolite_5HM 5-Hydroxymethyl Tolterodine (Active Metabolite) Tolterodine->Metabolite_5HM CYP2D6 (Oxidation) Metabolite_Desisopropyl Desisopropyl Tolterodine Tolterodine->Metabolite_Desisopropyl CYP3A4 (N-Dealkylation) Metabolite_5COOH 5-Carboxy Tolterodine Metabolite_5HM->Metabolite_5COOH Further Oxidation Target rac 5-Carboxy Desisopropyl Tolterodine Metabolite_5COOH->Target N-Dealkylation Metabolite_Desisopropyl->Target Oxidation

Metabolic Pathway of Tolterodine

Synthesis of this compound

Proposed Synthetic Workflow

Synthesis_Workflow Start Starting Materials: p-Hydroxybenzoic Acid & Cinnamic Acid Intermediate1 Friedel-Crafts type reaction Start->Intermediate1 Intermediate2 4-Hydroxy-3-(1-phenyl-3-oxopropyl)benzoic acid Intermediate1->Intermediate2 Intermediate3 Reduction of ketone Intermediate2->Intermediate3 Intermediate4 4-Hydroxy-3-(3-hydroxy-1-phenylpropyl)benzoic acid Intermediate3->Intermediate4 Intermediate5 Activation of hydroxyl group (e.g., Tosylation) Intermediate4->Intermediate5 Intermediate6 4-Hydroxy-3-(1-phenyl-3-tosyloxypropyl)benzoic acid Intermediate5->Intermediate6 Intermediate7 Nucleophilic substitution with isopropylamine Intermediate6->Intermediate7 FinalProduct This compound Intermediate7->FinalProduct

Proposed Synthetic Workflow for this compound

Role as a Reference Standard in Pharmaceutical Analysis

The primary significance of this compound in the pharmaceutical industry is its use as a reference standard for impurity profiling of Tolterodine drug substances and products. Regulatory agencies such as the ICH provide strict guidelines on the identification, qualification, and control of impurities in pharmaceuticals.[9] The presence and quantity of impurities can impact the safety and efficacy of a drug.

As a known metabolite, this compound is a potential process-related impurity or a degradation product that may arise during manufacturing or upon storage. Therefore, its quantification is a critical component of quality control. Pharmaceutical companies and regulatory bodies rely on well-characterized reference standards of impurities to:

  • Develop and validate analytical methods: A pure sample of the impurity is essential for establishing method specificity, linearity, accuracy, and precision.[7][10]

  • Identify and quantify impurities in drug batches: By comparing the chromatographic retention time and response of the reference standard to any unknown peaks in a sample of the drug product, the impurity can be identified and its concentration determined.[9][11]

  • Set acceptance criteria for impurity levels: Based on toxicological data and regulatory guidelines, maximum allowable levels of specific impurities are established.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation, detection, and quantification of Tolterodine and its related substances, including this compound.[11][12][13] Reversed-phase HPLC with UV detection is a common approach.

Detailed Step-by-Step HPLC Protocol

This protocol is a representative example and may require optimization based on the specific instrumentation and column used.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

    • Data acquisition and processing software.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable starting point.[13]

    • Mobile Phase A: A buffered aqueous solution, for example, 0.1% phosphoric acid in water, adjusted to a specific pH (e.g., 3.0).[9]

    • Mobile Phase B: Acetonitrile or methanol.[9][13]

    • Gradient Elution: A gradient program is typically required to achieve good separation of the parent drug from its various impurities. An example gradient could be:

      • 0-5 min: 30% B

      • 5-20 min: 30% to 70% B

      • 20-25 min: 70% B

      • 25.1-30 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.[13]

    • Column Temperature: 30°C.

    • Detection Wavelength: Monitoring at 220 nm or 280 nm is common for aromatic compounds like Tolterodine and its metabolites.[9] A PDA detector allows for the acquisition of spectra across a range of wavelengths, which can aid in peak identification and purity assessment.

    • Injection Volume: 10-20 µL.

  • Preparation of Solutions:

    • Diluent: A mixture of the mobile phase components, such as 50:50 water:acetonitrile, is often used.

    • Standard Solution: Accurately weigh a known amount of the this compound reference standard and dissolve it in the diluent to a known concentration (e.g., 10 µg/mL).

    • Sample Solution: Prepare the Tolterodine drug substance or product sample at a known concentration in the diluent. The concentration should be chosen such that the expected level of the impurity falls within the linear range of the method.

  • Analysis and Data Interpretation:

    • Inject the diluent (as a blank), the standard solution, and the sample solution into the HPLC system.

    • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time to that of the standard.

    • Quantify the amount of the impurity in the sample by comparing its peak area to the peak area of the known concentration of the standard.

Pharmacological Activity

While the primary active metabolite of Tolterodine, 5-hydroxymethyl tolterodine, has been shown to be a potent muscarinic receptor antagonist with a pharmacological profile similar to the parent drug, there is a lack of specific pharmacological data for this compound.[3][14]

The primary relevance of this compound in a pharmacological context is as a biomarker of Tolterodine metabolism. Its presence in urine confirms the metabolic pathways involved in the clearance of the drug.

Conclusion

This compound, while not a therapeutically active agent, plays a vital role in the lifecycle of Tolterodine. As a key metabolite, it provides insights into the drug's biotransformation. More importantly, its role as a reference standard in impurity profiling is indispensable for ensuring the quality, safety, and regulatory compliance of Tolterodine formulations. This technical guide has provided a detailed overview of its chemical properties, metabolic origins, analytical methodologies, and its significance in pharmaceutical sciences. Further research into its potential, albeit likely low, pharmacological activity could provide a more complete picture of the Tolterodine metabolic profile. For now, its value as a critical analytical tool remains its defining characteristic for researchers and drug development professionals in the field.

References

  • Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. (n.d.). National Institutes of Health. Retrieved February 11, 2026, from [Link]

  • Analytical method development and validation of Tolterodine in pharmaceutical dosage forms by RP-HPLC. (n.d.). Scholars Research Library. Retrieved February 11, 2026, from [Link]

  • Human Muscarinic Receptor Binding Characteristics of Antimuscarinic Agents to Treat Overactive Bladder. (n.d.). AUA Journals. Retrieved February 11, 2026, from [Link]

  • A New Method for Determination of Tolterodine and its Related Impurities in Active Pharmaceutical Ingredient by HPLC. (2017). Rasayan Journal of Chemistry. Retrieved February 11, 2026, from [Link]

  • Identification, isolation and quantification of unknown impurity in tolterodine tartrate tablets by stability indicating HPLC method. (2012). Journal of Chemical and Pharmaceutical Research. Retrieved February 11, 2026, from [Link]

  • A Review on Analytical Method Development for the Estimation of a Potent Muscarinic Receptor Antagonist Tolterodine Tartrate. (2022). Bentham Science. Retrieved February 11, 2026, from [Link]

  • This compound. (n.d.). Pharmaffiliates. Retrieved February 11, 2026, from [Link]

  • DE(isopropyl)tolterodine-5-carboxylic acid. (n.d.). PubChem. Retrieved February 11, 2026, from [Link]

  • DE(ISOPROPYL)TOLTERODINE-5-CARBOXYLIC ACID. (n.d.). GSRS. Retrieved February 11, 2026, from [Link]

  • Stability Indicating RP-HPLC Method Development and Validation of Tolterodine Tartrate and its Degradant in its Capsule Dosage F. (n.d.). PharmaInfo. Retrieved February 11, 2026, from [Link]

  • Tolterodine--a new bladder-selective antimuscarinic agent. (1997). European journal of pharmacology. Retrieved February 11, 2026, from [Link]

  • HPLC method for tolterodine tartrate stability validation. (2024). Retrieved February 11, 2026, from [Link]

  • Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists. (2002). Pharmacology & toxicology. Retrieved February 11, 2026, from [Link]

  • Development and validation of an RP-HPLC method for the estimation of tolterodine in raw materials and tablet dosage forms. (2013). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Tolterodine, a new antimuscarinic drug for treatment of bladder overactivity. (1999). Pharmacotherapy. Retrieved February 11, 2026, from [Link]

  • N21-228S006 Tolterodine tartrate Clinpharm BPCA. (2004). FDA. Retrieved February 11, 2026, from [Link]

  • Process to prepare tolterodine. (1999). Google Patents.
  • Process for preparing tolterodine. (2008). Google Patents.
  • The mechanism of action of tolterodine. (2001). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Tolterodine. (2023). StatPearls. Retrieved February 11, 2026, from [Link]

  • Tolterodine-impurities. (n.d.). Pharmaffiliates. Retrieved February 11, 2026, from [Link]

  • Tolterodine--a New Bladder Selective Muscarinic Receptor Antagonist: Preclinical Pharmacological and Clinical Data. (1997). The Journal of urology. Retrieved February 11, 2026, from [Link]

Sources

rac 5-Carboxy Desisopropyl Tolterodine as a tolterodine impurity

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized monograph for pharmaceutical scientists. It prioritizes the "Why" and "How" of impurity profiling, focusing on the specific challenges posed by rac 5-Carboxy Desisopropyl Tolterodine .

Advanced Impurity Profiling & Control Strategy

Executive Summary & Chemical Identity

This compound (CAS: 214601-13-5) represents a complex "dual-modification" impurity found in Tolterodine tartrate and Fesoterodine fumarate formulations.[1] Its presence signifies two distinct degradation or metabolic events: oxidative modification at the C5-position and N-dealkylation at the amine terminus.

For drug development professionals, this molecule is not merely a contaminant; it is a critical marker of oxidative stress and hydrolytic instability. Its secondary amine structure also classifies it as a potential precursor for nitrosamine formation, necessitating rigorous control under ICH M7 and Q3A/B guidelines.

Chemical Profile
ParameterDetail
Systematic Name 4-Hydroxy-3-[3-[(1-methylethyl)amino]-1-phenylpropyl]-benzoic Acid
CAS Number 214601-13-5
Molecular Formula C₁₉H₂₃NO₃
Molecular Weight 313.39 g/mol
Chirality Racemic (contains a chiral center at the benzylic carbon)
Functional Groups Carboxylic acid (C5), Phenol (C2), Secondary Amine (Side chain)
pKa (Predicted) ~4.0 (Carboxyl), ~9.5 (Amine), ~10.0 (Phenol)
Solubility Soluble in DMSO, Methanol; pH-dependent aqueous solubility
Mechanistic Formation Pathways

Understanding the origin of this impurity is the first step in mitigation. It arises through a convergence of oxidative pathways that affect both the aromatic core and the amine side chain.

The Dual-Pathway Mechanism
  • Pathway A (Benzylic Oxidation): The methyl group at position 5 of the phenol ring is susceptible to stepwise oxidation. It first forms the active metabolite 5-Hydroxymethyl Tolterodine (5-HMT) , which further oxidizes to the 5-Carboxylic acid derivative.

  • Pathway B (N-Dealkylation): The tertiary amine of Tolterodine undergoes oxidative N-dealkylation (often CYP450-mediated in vivo, or radical-mediated ex vivo), losing one isopropyl group to form a secondary amine.

This compound is the terminal product where both pathways intersect.

Visualization: Impurity Genesis Map

The following diagram illustrates the logical flow of degradation/metabolism leading to the target impurity.

Tolterodine_Degradation Tolterodine Tolterodine (Parent API) HMT 5-Hydroxymethyl Tolterodine (5-HMT) Tolterodine->HMT C5-Oxidation (CYP2D6/Oxidative Stress) Desiso N-Desisopropyl Tolterodine Tolterodine->Desiso N-Dealkylation (Loss of iPr) Carboxy 5-Carboxy Tolterodine HMT->Carboxy Further Oxidation (-CH2OH to -COOH) Target rac 5-Carboxy Desisopropyl Tolterodine (TARGET IMPURITY) Desiso->Target C5-Oxidation Carboxy->Target N-Dealkylation

Figure 1: Convergence of oxidative and dealkylation pathways forming the 5-Carboxy Desisopropyl impurity.

Analytical Strategy & Protocol

Detecting this impurity requires a method capable of separating highly polar variants. The presence of the carboxylic acid significantly shifts the retention time compared to the parent lipophilic amine, while the secondary amine moiety alters the peak shape if not properly buffered.

Critical Separation Factors
  • pH Control: Due to the carboxylic acid (pKa ~4), the mobile phase pH must be controlled (typically pH 3.0 or lower) to suppress ionization of the acid and ensure retention on C18 phases, or elevated (pH > 6) to analyze in ionized form, though acidic conditions are preferred for peak sharpness of the amine.

  • Detection: The benzoic acid moiety provides a strong UV chromophore. A wavelength of 210-220 nm is optimal for sensitivity.

Standardized HPLC Protocol

This protocol is designed to resolve the 5-carboxy impurity from the 5-hydroxymethyl metabolite and the parent drug.

Reagents:

  • Acetonitrile (HPLC Grade)[2]

  • Potassium Dihydrogen Phosphate (KH₂PO₄)

  • Phosphoric Acid (85%)

  • Water (Milli-Q or equivalent)

Chromatographic Conditions:

ParameterSetting
Column C18 End-capped (e.g., Waters XBridge or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm
Flow Rate 1.0 mL/min
Injection Volume 10 - 20 µL
Column Temp 40°C
Detector UV-Vis / PDA at 220 nm
Run Time 45 minutes

Mobile Phase Gradient:

  • Buffer: 20 mM KH₂PO₄ adjusted to pH 3.0 with Phosphoric Acid.

  • Solvent A: Buffer

  • Solvent B: Acetonitrile[3]

Time (min)% Solvent A% Solvent BPhase Description
0.08515Initial equilibration
5.08515Isocratic hold for polar impurities
25.04060Linear gradient to elute parent
35.02080Wash
36.08515Re-equilibration
45.08515End

Self-Validating Logic:

  • Resolution Check: The critical pair is often 5-Carboxy Tolterodine vs. This compound. The latter is more polar due to the loss of the isopropyl group and should elute earlier.

  • Peak Tailing: The secondary amine can interact with silanols. If tailing factor > 1.5, add 0.1% Triethylamine (TEA) to the buffer.

Regulatory & Safety Implications (ICH Context)
Nitrosamine Risk Assessment (ICH M7)

The most critical safety aspect of This compound is its structure as a secondary amine .

  • Risk: In the presence of nitrites (from excipients or processing), secondary amines can form N-nitrosamines .

  • Potential Product: N-nitroso-5-carboxy-desisopropyl tolterodine.

  • Action: If this impurity is present, a Nitrosamine Risk Assessment (NRA) is mandatory. The control strategy must demonstrate the absence of nitrating agents in the formulation process.

Qualification Thresholds (ICH Q3B)

As a degradation product:

  • Reporting Threshold: 0.05% or 0.10% (depending on daily dose).

  • Identification Threshold: 0.10% or 0.20%.

  • Qualification Threshold: 0.15% or 1.0 mg/day intake (whichever is lower).

Since this compound is also a downstream metabolite (related to the acid metabolite of Fesoterodine), toxicological data may already exist to support higher qualification limits compared to a novel impurity.

Isolation & Reference Standards

For accurate quantification, researchers must utilize a certified reference standard. Synthesis of this specific impurity for standard purposes typically involves:

  • Starting Material: 3-(2-methoxy-5-methylphenyl)-3-phenylpropanol.[4]

  • Oxidation: Oxidation of the 5-methyl group to the carboxylic acid (often requiring protection of the phenol).

  • Amination: Reductive amination with mono-isopropylamine (instead of di-isopropylamine) to install the secondary amine side chain.

  • Deprotection: Removal of protecting groups to yield the final racemate.

Commercially available standards (e.g., LGC, Pharmaffiliates, SynZeal) are recommended over in-house synthesis for GMP validation to ensure traceability.

References
  • Pharmaffiliates. (n.d.). This compound - Product Catalog. Retrieved from [Link]

  • National Institutes of Health (NIH). (2015). Isolation, Identification, and Characterisation of Degradation Products... of Tolterodine Tartrate. Scientia Pharmaceutica.[5] Retrieved from [Link]

  • U.S. Pharmacopeia (USP). (2017). Tolterodine Tartrate Monograph - Revision Bulletin. Retrieved from [Link]

  • PubChem. (n.d.). DE(isopropyl)tolterodine-5-carboxylic acid (CID 12049182).[6] Retrieved from [Link][6][7]

Sources

The Discovery and Characterization of Tolterodine's Metabolic Byproducts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the discovery and characterization of the metabolic byproducts of tolterodine, a competitive muscarinic receptor antagonist used in the treatment of overactive bladder. We will delve into the core metabolic pathways, the enzymatic drivers of these transformations, and the analytical methodologies that have been pivotal in elucidating the fate of tolterodine within the human body. This document is designed to offer not just a recitation of facts, but a deeper understanding of the scientific rationale behind the experimental approaches used in the field of drug metabolism.

Introduction: The Metabolic Fate of Tolterodine

Tolterodine, upon oral administration, undergoes extensive first-pass metabolism in the liver, leading to the formation of several byproducts.[1] Understanding the metabolic profile of a drug candidate like tolterodine is a cornerstone of drug development. It provides critical insights into its efficacy, safety, and potential for drug-drug interactions. The metabolism of tolterodine is primarily governed by two major oxidative pathways: hydroxylation and N-dealkylation.[1][2][3] The interplay of these pathways is significantly influenced by genetic polymorphism, a key consideration in personalized medicine.

The Two Pillars of Tolterodine Metabolism: Key Pathways and Byproducts

The biotransformation of tolterodine results in the formation of several metabolites, with two primary pathways dictating its clearance from the body.[2][3]

Pathway 1: CYP2D6-Mediated Hydroxylation - The Formation of a Potent Active Metabolite

The principal metabolic route for tolterodine involves the oxidation of the 5-methyl group on the phenyl ring.[4] This reaction is catalyzed by the cytochrome P450 enzyme, CYP2D6, and results in the formation of the 5-hydroxymethyl metabolite (5-HM), also known as DD 01.[2][5]

Significance of the 5-Hydroxymethyl Metabolite (5-HM):

Crucially, the 5-HM metabolite is not an inactive byproduct. It is a pharmacologically active compound with a similar antimuscarinic activity to the parent drug, tolterodine.[4][6][7] This active metabolite contributes significantly to the overall therapeutic effect of tolterodine, particularly in individuals with normal CYP2D6 activity.[4][8] Further metabolism of 5-HM leads to the formation of the 5-carboxylic acid and N-dealkylated 5-carboxylic acid metabolites.[4]

Pathway 2: CYP3A4-Mediated N-Dealkylation - An Alternative Route

The second major metabolic pathway for tolterodine is N-dealkylation, which involves the removal of one of the isopropyl groups from the nitrogen atom.[2][3] This metabolic process is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) isoenzyme.[2][3]

The Role of Pharmacogenetics:

The significance of the CYP3A4-mediated pathway is particularly pronounced in a subset of the population known as "poor metabolizers."[4] These individuals have a genetic deficiency in the CYP2D6 enzyme, leading to a reduced capacity for hydroxylation.[4][5] In such cases, the N-dealkylation pathway becomes the primary route for tolterodine elimination.[3][4]

The major metabolic byproducts of tolterodine are summarized in the table below:

MetabolitePrecursorKey Enzyme(s)Pharmacological Activity
5-Hydroxymethyl tolterodine (5-HM)TolterodineCYP2D6[2][5]Active (equipotent to tolterodine)[4][6]
N-dealkylated tolterodineTolterodineCYP3A4[2][3]Inactive[5]
5-Carboxylic acid metabolite5-Hydroxymethyl tolterodineNot specifiedInactive
N-dealkylated 5-carboxylic acid metabolite5-Hydroxymethyl tolterodineNot specifiedInactive
Quinone methide intermediateTolterodineCYP3A[9][10]Reactive (potential for hepatotoxicity)[9]

Visualizing the Metabolic Journey of Tolterodine

To better illustrate the metabolic transformation of tolterodine, the following diagrams depict the key pathways and the experimental workflow for metabolite identification.

Tolterodine_Metabolism Tolterodine Tolterodine HM_Metabolite 5-Hydroxymethyl Tolterodine (Active) Tolterodine->HM_Metabolite CYP2D6 (Hydroxylation) ND_Metabolite N-dealkylated Tolterodine (Inactive) Tolterodine->ND_Metabolite CYP3A4 (N-dealkylation) Quinone_Methide Quinone Methide (Reactive) Tolterodine->Quinone_Methide CYP3A (Bioactivation) Carboxylic_Acid 5-Carboxylic Acid Metabolite HM_Metabolite->Carboxylic_Acid Further Oxidation ND_Carboxylic_Acid N-dealkylated 5-Carboxylic Acid Metabolite HM_Metabolite->ND_Carboxylic_Acid N-dealkylation & Oxidation

Caption: Major metabolic pathways of tolterodine.

Unveiling the Byproducts: A Guide to Analytical Methodologies

The identification and quantification of tolterodine and its metabolites in biological matrices such as plasma, serum, and urine are crucial for pharmacokinetic and metabolic studies. A variety of sophisticated analytical techniques are employed for this purpose.

Experimental Workflow for Metabolite Identification

The general workflow for the discovery and characterization of tolterodine's metabolic byproducts is outlined below.

Metabolite_ID_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies Liver_Microsomes Incubation with Human Liver Microsomes Sample_Prep Sample Preparation (LLE, SPE) Liver_Microsomes->Sample_Prep Hepatocytes Incubation with Hepatocytes Hepatocytes->Sample_Prep Recombinant_Enzymes Incubation with Recombinant CYP Enzymes Recombinant_Enzymes->Sample_Prep Animal_Models Administration to Animal Models Animal_Models->Sample_Prep Human_Studies Human Clinical Trials Human_Studies->Sample_Prep Analytical_Separation Analytical Separation (GC, HPLC/UPLC) Sample_Prep->Analytical_Separation Detection_Identification Detection & Identification (MS, MS/MS) Analytical_Separation->Detection_Identification Data_Analysis Data Analysis & Structure Elucidation Detection_Identification->Data_Analysis

Caption: Experimental workflow for tolterodine metabolite identification.

Key Analytical Techniques and Protocols

a) Sample Preparation: The Foundation of Accurate Analysis

The initial and critical step in analyzing biological samples is the extraction of the analytes of interest from the complex matrix. The two most common techniques for tolterodine and its metabolites are:

  • Liquid-Liquid Extraction (LLE): This technique partitions the analytes between two immiscible liquid phases. For tolterodine and its metabolites, a common approach involves extraction from an alkalinized aqueous sample into an organic solvent like methyl tert-butyl ether.[11]

  • Solid-Phase Extraction (SPE): This method utilizes a solid sorbent to retain the analytes, which are then eluted with a suitable solvent. SPE can offer higher selectivity and cleaner extracts compared to LLE.[12]

b) Chromatographic Separation: Resolving the Components

Once extracted, the analytes are separated using chromatographic techniques to resolve the parent drug from its various metabolites.

  • Gas Chromatography (GC): This technique is suitable for volatile and thermally stable compounds. For non-volatile compounds like tolterodine and its hydroxylated metabolite, derivatization with a silylating agent is required to increase their volatility before GC analysis.[12]

  • High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are the most widely used techniques for the analysis of pharmaceuticals and their metabolites. Reversed-phase HPLC with C18 or phenyl-hexyl columns is commonly employed for the separation of tolterodine and its byproducts.[11][13][14]

c) Detection and Identification: The Power of Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for the detection and structural elucidation of metabolites.

  • Gas Chromatography-Mass Spectrometry (GC-MS): When coupled with GC, MS provides both retention time and mass spectral data, enabling confident identification and quantification. Selected ion monitoring (SIM) is often used to enhance sensitivity and selectivity.[12]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative bioanalysis. The high sensitivity and specificity of LC-MS/MS allow for the detection of low concentrations of metabolites in complex biological matrices.[11] Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of tolterodine and its metabolites.[11]

Protocol: A Representative LC-MS/MS Method for the Quantification of Tolterodine and its Major Metabolites

This protocol is a synthesized example based on published methodologies.[11]

  • Sample Preparation (LLE):

    • To 200 µL of human plasma, add an internal standard solution.

    • Alkalinize the sample with a suitable buffer (e.g., sodium carbonate).

    • Add 1 mL of methyl tert-butyl ether and vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography system.

    • Column: A reversed-phase column (e.g., Luna Phenyl-hexyl, 100 x 2.0 mm, 3 µm).[11]

    • Mobile Phase: A gradient of 10 mM ammonium formate buffer (pH 3.5) and methanol.[11]

    • Flow Rate: 0.2 mL/min.

    • Injection Volume: 10 µL.

    • MS System: A triple quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for tolterodine, 5-HMT, N-dealkyltolterodine, and the internal standard.

The Emergence of a Reactive Metabolite: A Toxicological Perspective

Recent research has shed light on a more complex aspect of tolterodine metabolism – the formation of a reactive quinone methide intermediate.[9][10] This bioactivation is primarily mediated by CYP3A enzymes.[9] The formation of such reactive metabolites is a significant concern in drug development as they can covalently bind to cellular macromolecules, such as proteins, potentially leading to idiosyncratic adverse drug reactions, including hepatotoxicity.[9] The detection of glutathione (GSH), N-acetylcysteine (NAC), and cysteine conjugates of tolterodine in both in vitro and in vivo systems provides strong evidence for the formation of this reactive intermediate.[9][10]

Conclusion: A Comprehensive Understanding for Future Drug Development

The discovery and characterization of tolterodine's metabolic byproducts have been a journey of meticulous scientific investigation. The elucidation of the two primary metabolic pathways, the identification of the pharmacologically active 5-hydroxymethyl metabolite, and the understanding of the influence of CYP2D6 polymorphism have been instrumental in optimizing its clinical use. Furthermore, the recent identification of a reactive quinone methide intermediate underscores the importance of continued vigilance and in-depth metabolic profiling in ensuring drug safety. The methodologies and principles outlined in this guide serve as a testament to the rigorous scientific approach required in the field of drug metabolism and provide a solid foundation for the development of safer and more effective pharmaceuticals.

References

  • Brynne, N., Dalén, P., Al-Shurbaji, A., Jönsson, A. K., & Bertilsson, L. (1998). Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes. Drug Metabolism and Disposition, 26(4), 289-293. [Link]

  • Schwarz, J., Sygut, D., Gaisl, T., Bregy, L., & Zenobi, R. (2025). Tolterodine is a novel candidate for assessing CYP3A4 activity through metabolic volatiles to predict drug responses. Scientific Reports, 15(1), 1234. [Link]

  • Lilja, J. J., Roininen, S., & Neuvonen, P. J. (2000). Ketoconazole inhibits the metabolism of tolterodine in subjects with deficient CYP2D6 activity. British Journal of Clinical Pharmacology, 50(2), 125-131. [Link]

  • U.S. Food and Drug Administration. (2012). Detrol (tolterodine tartrate) tablets label. [Link]

  • U.S. Food and Drug Administration. (2004). Clinical Pharmacology and Biopharmaceutics Review: Tolterodine Tartrate. [Link]

  • Gene2Rx. (n.d.). Tolterodine Pharmacogenetics. [Link]

  • Palmér, L., Andersson, L., Andersson, T., & Stenberg, U. (1997). Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 16(1), 155-165. [Link]

  • Stahl, M. S., Ekman, A. K., Olsson, B., & Postlind, H. (1995). Pharmacokinetics and pharmacodynamics of tolterodine in man: a new drug for the treatment of urinary bladder overactivity. European Journal of Clinical Pharmacology, 49(1-2), 101-109. [Link]

  • Nilvebrant, L., Andersson, K. E., Gillberg, P. G., Stahl, M., & Sparf, B. (1997). Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists. European Journal of Pharmacology, 327(2-3), 195-207. [Link]

  • Wang, T., Li, J., Ding, M., Tan, Z., Shen, J., & Chen, H. (2023). In Vitro and In Vivo Metabolic Activation of Tolterodine Mediated by CYP3A. Chemical Research in Toxicology, 36(3), 479-491. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 443879, Tolterodine. [Link]

  • Wang, T., Li, J., Ding, M., Tan, Z., Shen, J., & Chen, H. (2023). In Vitro and In Vivo Metabolic Activation of Tolterodine Mediated by CYP3A. ACS Publications. [Link]

  • Lee, H. Y., Kim, J. S., Lee, S. S., & Lee, S. Y. (2017). Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 146, 105-111. [Link]

  • Sankar, D. G., Babu, P. S., & Kumar, B. R. (2011). Analytical method development and validation of Tolterodine in pharmaceutical dosage forms by RP-HPLC. Der Pharma Chemica, 3(6), 481-486. [Link]

  • Fraihat, S. M., & Khatib, H. S. (2015). Spectrofluorimetric Method for the Determination of Tolterodine In Human Plasma and Pharmaceutical Preparations by Derivatization. Bezmialem Science, 3(2), 52-57. [Link]

  • Wang, T., Li, J., Ding, M., Tan, Z., Shen, J., & Chen, H. (2023). In Vitro and In Vivo Metabolic Activation of Tolterodine Mediated by CYP3A. ResearchGate. [Link]

  • Urology Textbook. (n.d.). Tolterodine: Adverse Effects, Contraindications, and Dosage. [Link]

  • Tan, Z., Ding, M., Li, J., & Shen, J. (2018). Figure: Metabolic pathways responsible for the generation of 5-hydroxymethyl-tolterodine (5-HMT) from tolterodine and fesoterodine. ResearchGate. [Link]

  • Brynne, N., Dalén, P., Al-Shurbaji, A., Jönsson, A. K., & Bertilsson, L. (1998). Influence of CYP2D6 polymorphism on the pharmacokinetics and pharmacodynamics of tolterodine. Clinical Pharmacology & Therapeutics, 63(5), 529-539. [Link]

  • Sato, Y., Takahashi, Y., & Itoh, T. (2018). Main pathway for metabolism of tolterodine in human liver microsomes. ResearchGate. [Link]

  • Pahlman, I., & Postlind, H. (2001). Pharmacokinetics of tolterodine, a muscarinic receptor antagonist, in mouse, rat and dog. Interspecies relationship comparing with human pharmacokinetics. Arzneimittel-Forschung, 51(3), 209-216. [Link]

  • MedEx. (n.d.). Ucol 2 mg Tablet. [Link]

  • Sreenivasulu, J., & Sankar, D. G. (2015). development of a liquid chromatographic method for pharmacokinetic studies of tolterodine tartrate orodispersible tablets in rats. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 237-241. [Link]

  • Al-Jenoobi, F. I., Al-Mohizea, A. M., Ahad, A., & Khan, A. (2023). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Molecules, 28(15), 5783. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Stability of Tolterodine Metabolites in Biological Samples

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Therefore, this guide will focus on the established stability profiles of tolterodine and its major active metabolite, 5-HMT, in biological matrices. The principles, protocols, and troubleshooting advice presented here are founded on validated bioanalytical methods and provide a robust framework that can be adapted for other related metabolites. We will address the critical factors affecting analyte stability—from sample collection to final analysis—to ensure the integrity and reliability of your experimental data.

Part 1: Frequently Asked Questions (FAQs) - Core Stability Concepts

Q1: What are the primary factors that compromise the stability of tolterodine metabolites in biological samples?

A1: The stability of any analyte in a biological matrix is a critical variable that can significantly impact the accuracy of quantitative analysis. For tolterodine and its metabolites, the primary factors of concern are:

  • Temperature: Exposure to room temperature can accelerate enzymatic activity and chemical degradation.[3] Proper storage at low temperatures (e.g., -30°C or -70°C) is essential for long-term stability.[4][5]

  • Enzymatic Degradation: Biological samples, particularly whole blood and plasma, contain various enzymes (e.g., esterases, oxidases) that can metabolize the drug and its metabolites ex vivo. This is why prompt processing and separation of plasma from cellular components is critical.[6]

  • pH: Significant shifts in pH can lead to chemical hydrolysis or degradation. While tolterodine itself is stable in acidic conditions, it shows significant degradation under basic hydrolysis.[7] Maintaining a consistent pH, often through the use of buffered anticoagulants, is important.

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing samples can compromise stability.[4] This process can lead to the formation of ice crystals, which can denature proteins and alter the sample matrix, and cause localized shifts in pH and concentration, potentially degrading the analyte.[8]

  • Oxidation: Some metabolites may be susceptible to oxidation. While less commonly reported for 5-HMT, it is a potential degradation pathway for many pharmaceutical compounds.[7]

Q2: Why is it crucial to use plasma instead of whole blood for storing samples intended for tolterodine metabolite analysis?

A2: It is imperative to process whole blood samples into plasma as quickly as possible following collection. Whole blood contains a high concentration of red blood cells and other cellular components rich in enzymes. If the drug or its metabolites remain in contact with these cells, enzymatic degradation can continue after the sample has been drawn, leading to artificially low concentration measurements.

The standard procedure involves collecting blood in tubes containing an anticoagulant (e.g., K2EDTA), followed by immediate centrifugation at a low temperature (e.g., 2-8°C) to separate the plasma.[9] The resulting plasma supernatant is then transferred to a clean tube and frozen for storage. This workflow minimizes ex vivo enzymatic activity and preserves the analyte at the concentration reflective of the time of collection.

Q3: What is the difference between short-term (bench-top) and long-term stability, and why do I need to validate both?

A3: Both are essential for ensuring data integrity throughout the sample's lifecycle:

  • Short-Term (Bench-Top) Stability: This assesses the stability of the analyte in the biological matrix at room temperature for a period reflecting the sample handling and preparation time (e.g., thawing, pipetting, extraction). For instance, studies have confirmed that tolterodine and 5-HMT are stable in rat plasma for at least 6 hours at room temperature, which is typically sufficient for sample processing.[4]

  • Long-Term Stability: This determines the maximum duration for which samples can be stored at a specific frozen temperature (e.g., -30°C or -70°C) without significant degradation. Validated studies show that tolterodine and 5-HMT are stable for at least 65 days at -30°C and for at least four weeks at -70°C in rat plasma.[4][5]

Validating both is required by regulatory guidelines (e.g., FDA, EMA) to prove that the analyte concentration is not compromised during any step, from collection and storage to the final analysis.

Part 2: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you may encounter during your experiments and provides logical steps to diagnose and resolve them.

Issue 1: Analyte concentrations are consistently lower than expected, especially in older samples.
  • Potential Cause 1: Long-Term Degradation. The storage duration may have exceeded the validated stability period for your specific storage temperature.

    • Troubleshooting Step: Review your long-term stability data. Was the stability validated for the entire duration of your sample storage?

    • Solution: For future studies, ensure samples are analyzed within the validated long-term stability window. If no data exists, a long-term stability study should be conducted using spiked quality control (QC) samples stored under the same conditions as your study samples.

  • Potential Cause 2: Temperature Excursion. The freezer may have malfunctioned, or samples may have been left out of the freezer for an extended period, leading to degradation.

    • Troubleshooting Step: Check freezer temperature logs for any deviations. Interview lab personnel to determine if any undocumented excursions may have occurred.

    • Solution: Implement a robust temperature monitoring system with alarms. If an excursion is confirmed, the integrity of the affected samples is compromised and should be noted.

Issue 2: High variability (%CV) is observed between replicate measurements of the same sample.
  • Potential Cause 1: Freeze-Thaw Instability. The sample may have been thawed and re-frozen multiple times, leading to analyte degradation.

    • Troubleshooting Step: Review the sample handling history. How many times has the specific sample aliquot been thawed? Stability studies for 5-HMT have shown it is stable for at least three freeze-thaw cycles.[4] Exceeding this can lead to unpredictable results.

    • Solution: Aliquot samples into smaller, single-use volumes upon initial processing to avoid the need for multiple freeze-thaw cycles. Always adhere to the validated number of cycles.

  • Potential Cause 2: Bench-Top Instability during processing. Samples may have been left at room temperature for too long before extraction or injection.

    • Troubleshooting Step: Time your sample preparation workflow. Does it exceed the validated bench-top stability period (e.g., 6 hours)?[4]

    • Solution: Process samples in smaller batches on ice to minimize time at room temperature. Ensure the autosampler is refrigerated (e.g., 4°C) if samples will be queued for an extended period before injection.

Troubleshooting Decision Tree

The following diagram outlines a logical workflow for diagnosing stability-related issues.

G start Problem: Inconsistent or Low Analyte Concentration check_storage Check Storage Conditions start->check_storage check_handling Check Handling Procedures start->check_handling temp_logs Review Freezer Temperature Logs check_storage->temp_logs Temperature? storage_duration Compare Storage Time vs. Validated Stability Period check_storage->storage_duration Duration? ft_cycles Review Freeze-Thaw Cycle Count check_handling->ft_cycles Thawing? bench_time Review Bench-Top Processing Time check_handling->bench_time Processing? excursion Root Cause: Temperature Excursion temp_logs->excursion Deviation Found longterm_degradation Root Cause: Long-Term Degradation storage_duration->longterm_degradation Exceeded Limit ft_instability Root Cause: Freeze-Thaw Instability ft_cycles->ft_instability Exceeded Limit bench_instability Root Cause: Bench-Top Instability bench_time->bench_instability Exceeded Limit

Caption: Troubleshooting decision tree for stability issues.

Part 3: Protocols and Data Summaries

Protocol 3.1: Recommended Workflow for Biological Sample Handling

This protocol outlines the critical steps from collection to storage to ensure maximum analyte stability.

  • Sample Collection: Collect whole blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).[9]

  • Immediate Cooling: Place the collected samples immediately on ice or in a refrigerated rack. Do not allow them to sit at room temperature.

  • Centrifugation: Within 30 minutes of collection, centrifuge the samples at approximately 1,500-2,000 x g for 10-15 minutes at 4°C.[9]

  • Plasma Aliquoting: Carefully aspirate the plasma supernatant, avoiding disturbance of the buffy coat and red blood cell pellet. Transfer the plasma to pre-labeled, clean polypropylene cryovials.

  • Create Aliquots: To avoid freeze-thaw cycles, divide the plasma into multiple, single-use aliquots.

  • Flash Freezing: Snap-freeze the aliquots in a dry ice/alcohol slurry or place them directly into a ≤ -70°C freezer.

  • Storage: Store the samples at a validated temperature (e.g., -30°C or -70°C) until analysis. Ensure the freezer is part of a temperature monitoring program.

Sample Handling Workflow Diagram

G collect 1. Collect Whole Blood (K2EDTA tubes) cool 2. Place on Ice (Immediately) collect->cool Time is critical centrifuge 3. Centrifuge (4°C, within 30 min) cool->centrifuge aliquot 4. Aspirate & Aliquot Plasma (Single-use vials) centrifuge->aliquot Avoid buffy coat freeze 5. Snap Freeze (≤ -70°C) aliquot->freeze store 6. Long-Term Storage (Validated Temperature) freeze->store

Caption: Recommended workflow for sample processing.

Table 3.1: Summary of Published Stability Data for Tolterodine & 5-HMT in Plasma

This table consolidates stability findings from validated bioanalytical studies.

Stability TestMatrixAnalyte(s)TemperatureDurationFindingReference
Bench-Top Stability Rat PlasmaTolterodine & 5-HMTRoom Temp.6 hoursStable[4]
Freeze-Thaw Stability Rat PlasmaTolterodine & 5-HMT-70°C to Room Temp.3 cyclesStable[4]
Autosampler Stability Processed Rat PlasmaTolterodine & 5-HMT4°C24 hoursStable[4]
Long-Term Stability Rat PlasmaTolterodine & 5-HMT-70°C4 weeksStable[4]
Long-Term Stability Rat PlasmaTolterodine & 5-HMT-30°C65 daysStable[5]

Note: Stability should be independently verified for your specific matrix (e.g., human plasma, urine) and analytical method.

References

  • Plasma concentration profile of tolterodine and 5-hydroxymethyl tolterodine following transdermal administration of tolterodine. Ingenta Connect. [Link]

  • Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. National Institutes of Health (NIH). [Link]

  • Table 3 Stability of the samples for tolterodine and 5-hydroxy methyl... ResearchGate. [Link]

  • Plasma concentration-time profile of 5-hydroxymethyl tolterodine... ResearchGate. [Link]

  • Effect of very long-term storage and multiple freeze and thaw cycles on 11-dehydro-thromboxane-B2 and 8-iso-prostaglandin F2α, levels in human urine samples by validated enzyme immunoassays. PubMed Central. [Link]

  • Evaluating Freeze–Thaw Processes in Biopharmaceutical Development. Sartorius. [Link]

  • Tolterodine and its active 5-hydroxymethyl metabolite: pure muscarinic receptor antagonists. European Journal of Pharmacology. [Link]

  • Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry. PubMed. [Link]

  • Identification, isolation and quantification of unknown impurity in tolterodine tartrate tablets by stability indicating HPLC method. Journal of Chemical and Pharmaceutical Research. [Link]

  • Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry. PubMed. [Link]

  • A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. National Institutes of Health (NIH). [Link]

  • Investigation of ex vivo stability of fesoterodine in human plasma and its simultaneous determination together with its active metabolite 5-HMT by LC-ESI-MS/MS: Application to a bioequivalence study. PubMed. [Link]

  • A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. ResearchGate. [Link]

  • (PDF) Freeze-thaw stability of amiloride-enhancer gels. ResearchGate. [Link]

  • (PDF) Stability of Refrigerated Medications at Room Temperature: Implications for Transport, Delivery, and Patient Safety. ResearchGate. [Link]

  • Tolterodine is a novel candidate for assessing CYP3A4 activity through metabolic volatiles to predict drug responses. National Institutes of Health (NIH). [Link]

  • Analytical method development and validation of Tolterodine in pharmaceutical dosage forms by RP-HPLC. Scholars Research Library. [Link]

  • Stability of Refrigerated Medications at Room Temperature: Implications for Transport, Delivery, and Patient Safety. PubMed Central. [Link]

  • A Novel LC/MS/MS Bioanalytical Method for the Determination of Tolterodine and Its Pharmacokinetics Application. ResearchGate. [Link]

  • Stability Testing of Biotechnological/Biological Products. European Medicines Agency (EMA). [Link]

  • Forced Degradation Study for Tolterodine by HPLC with PDA Detection. ResearchGate. [Link]

  • Validation of an HPLC–MS/MS Method for the Determination of Plasma Ticagrelor and Its Active Metabolite Useful for Research and Clinical Practice. MDPI. [Link]

  • development of a liquid chromatographic method for pharmacokinetic studies of tolterodine tartrate orodispersible tablets in rats. International Journal of Pharmacy. [Link]

  • Stability of Synthetic Piperazines in Human Whole Blood. PubMed. [Link]

  • Development and Validation of a New Analytical Method for the Determination of Related Components in Tolterodine Tartrate Using LC. ResearchGate. [Link]

  • Influence of CYP2D6 polymorphism on the pharmacokinetics and pharmacodynamic of tolterodine. PubMed. [Link]

Sources

dealing with co-eluting interferences in tolterodine metabolite analysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the bioanalysis of tolterodine and its metabolites. This guide is designed for researchers, scientists, and drug development professionals to navigate the common analytical challenges associated with this compound, specifically the issue of co-eluting interferences. Here, we provide field-proven insights, troubleshooting guides, and detailed protocols to help you develop robust and reliable analytical methods.

Introduction: The Challenge of Tolterodine Bioanalysis

Tolterodine is a competitive muscarinic receptor antagonist extensively metabolized in the liver.[1] Its primary metabolic pathway is mediated by the cytochrome P450 2D6 (CYP2D6) isoenzyme, leading to the formation of the pharmacologically active 5-hydroxymethyl tolterodine (5-HMT).[1][2][3] A secondary pathway, prominent in poor metabolizers, involves CYP3A4, which forms an N-dealkylated metabolite.[1][4]

The analytical challenge lies in the structural similarity between tolterodine and its metabolites, particularly the active 5-HMT. This, combined with the complexity of biological matrices like plasma, frequently leads to co-elution, where these compounds are not adequately separated by the liquid chromatography (LC) system. Co-elution can cause significant matrix effects, such as ion suppression or enhancement, leading to inaccurate and imprecise quantification in mass spectrometry (MS) assays.[5][6] This guide provides a systematic approach to identifying and resolving these interferences.

Metabolic Pathway of Tolterodine

Tolterodine_Metabolism cluster_em Extensive Metabolizers cluster_pm Poor Metabolizers Tolterodine Tolterodine Metabolite_5HMT 5-Hydroxymethyl Tolterodine (5-HMT) (Active) Tolterodine->Metabolite_5HMT CYP2D6 Metabolite_NDT N-dealkylated Tolterodine (Inactive) Tolterodine->Metabolite_NDT CYP3A4

Caption: Metabolic pathways of tolterodine in different patient populations.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytes of interest in a tolterodine pharmacokinetic study?

In most studies, the key analytes are the parent drug, tolterodine, and its active metabolite, 5-hydroxymethyl tolterodine (5-HMT), as 5-HMT contributes significantly to the therapeutic effect.[1] Depending on the study's scope, the inactive N-dealkylated metabolite may also be quantified.[7]

Q2: What causes co-eluting interferences in tolterodine analysis?

Co-eluting interferences stem from multiple sources:

  • Structural Similarity: Tolterodine and 5-HMT are structurally very similar, making chromatographic separation challenging.

  • Endogenous Matrix Components: Biological samples contain numerous compounds, such as phospholipids, that can co-elute with the analytes and interfere with ionization in the MS source.[5][6]

  • Metabolite Isomers: In some cases, isomeric metabolites may exist that are difficult to separate from the target analytes.

  • Formulation Excipients: Dosing vehicles used in preclinical studies can sometimes introduce interfering substances.[5]

Q3: How can I determine if co-elution and matrix effects are impacting my assay?

Signs of co-elution and matrix effects include:

  • Poor Peak Shape: Tailing, fronting, or split peaks can indicate an underlying separation issue or interference.[8][9]

  • Unstable Retention Times: Drifting retention times, especially for the internal standard (IS), can signal a problem with the column or matrix buildup.[8]

  • High Variability in Results: Poor precision in quality control (QC) samples is a classic indicator of inconsistent matrix effects.[5]

  • Failed Validation Tests: Failure to meet the criteria for selectivity and matrix effect as specified in regulatory guidelines (e.g., FDA M10 Bioanalytical Method Validation) is a definitive sign of a problem.[10][11] A post-column infusion experiment is a valuable tool for visualizing regions of ion suppression or enhancement.[12]

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues encountered during method development and sample analysis.

Problem 1: Poor Chromatographic Resolution Between Tolterodine and 5-HMT

You observe that the peaks for tolterodine and its 5-HMT metabolite are not baseline-separated (Resolution < 1.5), leading to inaccurate integration.

Root Causes & Solutions
  • Suboptimal Mobile Phase: The selectivity of the separation is highly dependent on the mobile phase composition.[13]

    • Solution A - Change Organic Modifier: If using acetonitrile, switch to methanol, or vice-versa. Methanol has different solvent properties and can alter elution order and improve selectivity between structurally similar compounds.[14]

    • Solution B - Adjust pH: Modify the pH of the aqueous mobile phase. Since tolterodine is a basic compound, small changes in pH can significantly impact its retention and peak shape. Using a buffer with a pH 2-3 units away from the analyte's pKa is a good starting point.

    • Solution C - Modify Gradient: A shallow gradient is crucial for separating closely eluting peaks. Decrease the rate of change (%B/min) in the organic mobile phase during the elution window of your analytes.[14]

  • Incorrect Stationary Phase Chemistry: A standard C18 column may not provide sufficient selectivity.

    • Solution: Test alternative column chemistries. A Phenyl-Hexyl column, for instance, offers different selectivity through pi-pi interactions and has been successfully used for separating tolterodine and its metabolites.[7][15] For more polar metabolites, a Hydrophilic Interaction Liquid Chromatography (HILIC) column could also be effective.[16]

Problem 2: Significant Ion Suppression or Enhancement Observed

Your assay shows high variability, and the internal standard response is inconsistent across different samples, suggesting a strong matrix effect.

Root Causes & Solutions
  • Inefficient Sample Cleanup: The sample preparation method is failing to remove key interfering components like phospholipids.

    • Solution A - Switch to LLE or SPE: If you are using a simple protein precipitation (PPT) method, switch to Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). LLE with a solvent like methyl tert-butyl ether (MTBE) is effective for tolterodine.[7][17] SPE offers more targeted cleanup and can be optimized to remove specific interferences.

    • Solution B - Optimize Existing Extraction: If using LLE, adjust the pH of the sample before extraction to ensure the analytes are in a neutral state for better partitioning into the organic solvent.

  • Chromatographic Co-elution with Matrix Components: The analytes are eluting in a region of the chromatogram where matrix components are also present.

    • Solution: Adjust the chromatographic method (as described in Problem 1) to move the analyte peaks away from the "void volume" and other regions of high matrix interference. Often, increasing retention (k') by weakening the mobile phase can shift the analytes away from early-eluting phospholipids.[13][18]

Troubleshooting Workflow

Troubleshooting_Workflow Start Start: Inaccurate or Imprecise Results CheckPeak Step 1: Examine Peak Shape & Resolution Start->CheckPeak CheckIS Step 2: Evaluate Internal Standard (IS) Response CheckPeak->CheckIS Good Shape & Resolution OptimizeLC Optimize LC Method: - Change Mobile Phase - Adjust Gradient - Test New Column CheckPeak->OptimizeLC Poor Shape or Resolution OptimizeSamplePrep Improve Sample Prep: - Switch from PPT to LLE/SPE - Optimize Extraction pH CheckIS->OptimizeSamplePrep IS Response Inconsistent CheckMS Verify MS/MS Specificity: - Check for Crosstalk - Confirm Transitions CheckIS->CheckMS IS Response Consistent End End: Robust & Reliable Method OptimizeLC->End OptimizeSamplePrep->OptimizeLC If problem persists OptimizeSamplePrep->End CheckMS->End All Good

Caption: A systematic workflow for troubleshooting co-elution issues.

Protocols and Methodologies

Data Presentation: Key Analyte Information

The table below summarizes typical mass spectrometric parameters used for the analysis of tolterodine and its primary metabolite. Using a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variability.[6]

AnalytePrecursor Ion (m/z)Product Ion (m/z)PolarityTypical Internal Standard
Tolterodine326.1147.1PositiveTolterodine-d6
5-HMT342.2223.1Positive5-HMT-d14
N-dealkylated TolterodineVariesVariesPositiveN/A
Data derived from published literature.[7][17]
Experimental Protocol: LLE for Plasma Samples

This protocol provides a robust method for extracting tolterodine and 5-HMT from plasma, minimizing interferences from phospholipids.

Materials:

  • Human plasma (with anticoagulant, e.g., K2EDTA)

  • Tolterodine and 5-HMT analytical standards

  • Stable isotope-labeled internal standards (e.g., Tolterodine-d6, 5-HMT-d14)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Ammonium hydroxide, 5% in water

  • Reconstitution solvent (e.g., 80:20 Acetonitrile:10mM Ammonium Acetate)[17]

  • Microcentrifuge tubes and a centrifuge

Procedure:

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (blank, standard, QC, or unknown).

  • Internal Standard Spiking: Add 50 µL of the internal standard working solution (containing both Tolterodine-d6 and 5-HMT-d14 at an appropriate concentration) to each tube. Vortex briefly.

  • Alkalinization: Add 50 µL of 5% ammonium hydroxide to each tube to raise the pH. This ensures the analytes are in their neutral form for efficient extraction into an organic solvent. Vortex briefly.

  • Extraction: Add 1 mL of MTBE to each tube. Cap securely.

  • Mixing: Vortex the tubes for 10 minutes at high speed to ensure thorough mixing and partitioning of the analytes into the organic layer.

  • Centrifugation: Centrifuge the tubes at 4000 rpm for 10 minutes at 20°C to separate the aqueous and organic layers.[17]

  • Supernatant Transfer: Carefully transfer the upper organic layer (MTBE) to a new set of clean tubes, being cautious not to disturb the lower aqueous layer or the protein pellet at the interface.

  • Evaporation: Evaporate the MTBE to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent. Vortex to ensure the residue is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

References

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (n.d.). Google.
  • Tolterodine Monograph for Professionals. (2025, April 21). Drugs.com.
  • Palmér, L., Andersson, L., Andersson, T., & Stenberg, U. (1997). Determination of tolterodine and the 5-hydroxymethyl metabolite in plasma, serum and urine using gas chromatography-mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 16(1), 155–165. [Link]

  • Kim, Y. H., et al. (2017). Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS and its application to a pharmacokinetic study. Journal of Pharmaceutical and Biomedical Analysis, 145, 442-448. [Link]

  • Sandle, T. (2023, January 11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma.
  • Tolterodine (Detrol) | Davis's Drug Guide. (n.d.). Nursing Central.
  • M10 Bioanalytical Method Validation and Study Sample Analysis. (2022, November). U.S. Food and Drug Administration.
  • M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (n.d.). U.S. Food and Drug Administration.
  • Detrol tolterodine tartrate tablets DESCRIPTION. (n.d.). accessdata.fda.gov.
  • Tolterodine. (n.d.). PubChem.
  • Brynne, N., et al. (1997). Pharmacokinetics and pharmacodynamics of tolterodine in man: a new drug for the treatment of urinary bladder overactivity. International Journal of Clinical Pharmacology and Therapeutics, 35(7), 287-295. [Link]

  • Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC–MS/MS and its application to a pharmacokinetic study. (2017). ResearchGate.
  • Tekkeli, S. E. (2018). Spectrofluorimetric Method for the Determination of Tolterodine In Human Plasma and Pharmaceutical Preparations by Derivatization. Bezmialem Science, 6(3), 205-210. [Link]

  • P, R., et al. (2015). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. Journal of Pharmaceutical Analysis, 5(4), 245-253. [Link]

  • LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025, May 6). ZefSci.
  • Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. (n.d.). Restek.
  • Systematic Troubleshooting for LC/MS/MS - Part 1: Sample Preparation and Chromatography. (2014, August 26). BioPharm International.
  • Bioanalytical Method Validation. (n.d.). U.S. Food and Drug Administration.
  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). (n.d.). Axion Labs.
  • A Comprehensive Guide to Bioequivalence Studies of Tolterodine Formulations. (n.d.). Benchchem.
  • Analytical method development and validation of Tolterodine in pharmaceutical dosage forms by RP-HPLC. (n.d.). Scholars Research Library.
  • LC-MS Troubleshooting: From Frustration to Fix. (2025, October 27). LCGC International.
  • Troubleshooting for LC-MS/MS. (2025, November 23). ResearchGate.
  • Lu, W., et al. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. Annual Review of Biochemistry, 86, 277-304. [Link]

  • Resolving co-eluting peaks in the chromatographic analysis of quercetin derivatives. (n.d.). Benchchem.
  • Mass spectra of (A) tolterodine parent ion, (B) tolterodine product... (n.d.). ResearchGate.
  • Mass spectra of (A) 5-hydroxy methyl tolterodine parent ion, (B)... (n.d.). ResearchGate.
  • Padmavathi, Y., et al. (2016). Development of a liquid chromatographic method for pharmacokinetic studies of tolterodine tartrate orodispersible tablets in rats. International Journal of Pharmacy, 6(4), 35-43. [Link]

  • Lu, W., et al. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. ResearchGate.
  • Co-Elution: How to Detect and Fix Overlapping Peaks. (2025, July 3). YouTube.
  • Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. (2015, August 1). myadlm.org.
  • Kumar, A., et al. (2018). Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. Journal of Analytical Methods in Chemistry. [Link]

  • Separation of Chromatographic Co-Eluted Compounds by Clustering and by Functional Data Analysis. (2021, March 31). PMC.
  • Macek, J., Ptácek, P., & Klíma, J. (2009). Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 877(10), 968-974. [Link]

  • Pitfalls associated with liquid chromatography/electrospray tandem mass spectrometry in quantitative bioanalysis of drugs of abuse in saliva. (2025, August 7). ResearchGate.
  • Navigating common pitfalls in metabolite identification and metabolomics bioinformatics. (2024, September 21). PMC.
  • Matrix effect in bioanalysis - an overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
  • Analytical Strategies for Assessment of Human Metabolites in Preclinical Safety Testing. (n.d.). The AAPS Journal.
  • Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.). International Journal of MediPharm Research.
  • Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry. (2023, October 16). PubMed.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (2018). Bioanalysis, 10(12), 929-932. [Link]

  • Importance of matrix effects in LC-MS/MS bioanalysis. (2025, August 7). ResearchGate.
  • Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. (2020). Journal of Pharmaceutical Analysis, 10(3), 199-206. [Link]

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Technical Support Center: Method Refinement for Sensitive Detection of rac 5-Carboxy Desisopropyl Tolterodine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the sensitive detection of rac-5-Carboxy Desisopropyl Tolterodine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the bioanalysis of this key tolterodine metabolite. The following content is structured to address common challenges and refine your analytical methods for optimal performance.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common analytical technique for the sensitive detection of rac-5-Carboxy Desisopropyl Tolterodine?

For sensitive and selective quantification of rac-5-Carboxy Desisopropyl Tolterodine in biological matrices, Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the industry standard.[1][2][3] This technique offers high specificity by utilizing Multiple Reaction Monitoring (MRM) to filter for the specific precursor and product ions of the analyte, minimizing interference from matrix components.[2][3]

Q2: Why is an internal standard crucial for this analysis, and what is a suitable choice?

An internal standard (IS) is essential in quantitative LC-MS/MS to compensate for variability in sample preparation, injection volume, and ionization efficiency.[4] A stable isotope-labeled (SIL) version of the analyte is the gold standard for an IS because its chemical and physical properties are nearly identical to the analyte, ensuring it behaves similarly throughout the analytical process. For rac-5-Carboxy Desisopropyl Tolterodine, a deuterated analog would be an excellent choice. If a SIL-IS is unavailable, a structurally similar compound with a close retention time can be used, but this requires more rigorous validation to ensure it adequately corrects for matrix effects.

Q3: What are the typical mass transitions (precursor > product) for 5-Carboxy Desisopropyl Tolterodine in positive ion mode?

While specific transitions should be optimized in your laboratory, a common approach for related tolterodine compounds involves monitoring the protonated molecule [M+H]⁺ as the precursor ion. For the 5-hydroxymethyl metabolite of tolterodine, a known transition is m/z 342.2 → 223.1.[1][2][3] For 5-Carboxy Desisopropyl Tolterodine, you would first determine the m/z of its protonated form and then identify stable, high-intensity product ions through fragmentation experiments (e.g., in-source fragmentation or MS/MS).

Q4: How can I minimize matrix effects when analyzing plasma or urine samples?

Matrix effects, which are the suppression or enhancement of ionization by co-eluting endogenous components, are a significant challenge in bioanalysis.[5][6][7] Strategies to mitigate them include:

  • Effective Sample Preparation: Implement a robust sample cleanup procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances like phospholipids.[2][3]

  • Chromatographic Separation: Optimize your HPLC/UHPLC method to achieve baseline separation of the analyte from major matrix components.[8]

  • Use of a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for unpredictable matrix effects.[4]

II. Troubleshooting Guide

This section addresses specific issues that you may encounter during method development and sample analysis.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes & Solutions:

  • Cause: Secondary interactions between the analyte and the stationary phase. 5-Carboxy Desisopropyl Tolterodine has a carboxylic acid group and an amine, making it susceptible to interactions with residual silanols on the column.

    • Solution:

      • Adjust Mobile Phase pH: Ensure the mobile phase pH is at least 2 units away from the pKa of the analyte to maintain a consistent ionization state. For the carboxylic acid, a lower pH (e.g., pH 2-3) will protonate it, potentially improving peak shape.

      • Use a Shielded Column: Employ a column with end-capping or a polar-embedded stationary phase to minimize silanol interactions. A Waters ACQUITY UPLC™ BEH shield RP18 column has been successfully used for related compounds.[8]

  • Cause: Column Overload.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Cause: Inappropriate solvent for sample dissolution.

    • Solution: Ensure the sample diluent is compatible with the initial mobile phase conditions to prevent peak distortion. A mismatch in solvent strength can lead to poor peak shape.

Issue 2: Low Signal Intensity or Poor Sensitivity

Possible Causes & Solutions:

  • Cause: Suboptimal Mass Spectrometer Parameters.

    • Solution:

      • Tune the Instrument: Infuse a standard solution of rac-5-Carboxy Desisopropyl Tolterodine to optimize key MS parameters such as capillary voltage, source temperature, and gas flows.[9]

      • Optimize Collision Energy: For MS/MS, perform a collision energy ramp to determine the optimal energy that produces the most stable and intense product ions.[9]

  • Cause: Inefficient Ionization.

    • Solution:

      • Mobile Phase Additives: The addition of a small amount of an acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can enhance protonation and improve signal intensity in positive ion mode.

      • Evaluate Ionization Mode: While positive mode is common for amine-containing compounds, it's worth evaluating negative ion mode for the carboxylic acid moiety, though less likely to be as sensitive.

  • Cause: Poor Recovery During Sample Preparation.

    • Solution:

      • Optimize Extraction pH: The pH of the sample during LLE or SPE can significantly impact the extraction efficiency of ionizable compounds. Adjust the pH to ensure the analyte is in a neutral state for better partitioning into an organic solvent.

      • Evaluate Different SPE Sorbents: Test various SPE sorbents (e.g., mixed-mode, polymeric) to find the one that provides the best recovery and cleanup.

Issue 3: High Variability in Results

Possible Causes & Solutions:

  • Cause: Inconsistent Sample Preparation.

    • Solution:

      • Automate When Possible: Use automated liquid handlers for precise and repeatable pipetting.

      • Thorough Mixing: Ensure complete mixing at all stages, especially after adding the internal standard and during extraction.

  • Cause: Matrix Effects.[5][6][7]

    • Solution:

      • Assess Matrix Factor: Perform a post-extraction addition experiment to quantify the extent of ion suppression or enhancement.

      • Improve Chromatography: As mentioned earlier, better separation from co-eluting matrix components can reduce variability.

  • Cause: Analyte Instability.

    • Solution:

      • Evaluate Stability: Conduct freeze-thaw, bench-top, and long-term stability studies to ensure the analyte is not degrading in the biological matrix under your storage and handling conditions.[2][3]

      • Use of Antioxidants or pH Adjustment: If oxidative degradation is suspected, consider adding an antioxidant to the sample. If pH-dependent degradation is a concern, adjust the sample pH upon collection.

III. Experimental Protocols & Data Presentation

Recommended Starting LC-MS/MS Parameters

The following table provides a starting point for method development. These parameters should be systematically optimized for your specific instrumentation and application.

ParameterRecommended Starting ConditionRationale
LC Column C18, ≤ 2.1 mm ID, < 2 µm particle sizeProvides high efficiency and good retention for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for positive mode ESI.
Mobile Phase B 0.1% Formic Acid in Acetonitrile or MethanolCommon organic solvents for reversed-phase chromatography.
Gradient Start with a shallow gradient (e.g., 5-95% B over 5-10 min)To ensure good separation from metabolites and matrix components.[10]
Flow Rate 0.2 - 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 1 - 5 µLTo avoid column overload and peak distortion.
Ionization Mode Electrospray Ionization (ESI), PositiveAmine group is readily protonated.
MS/MS Mode Multiple Reaction Monitoring (MRM)For high selectivity and sensitivity.[2][3]
Generic Solid-Phase Extraction (SPE) Protocol

This is a general protocol that should be optimized for your specific application.

Caption: General workflow for Solid-Phase Extraction (SPE).

Logical Troubleshooting Flowchart for Low Sensitivity

Troubleshooting_Sensitivity start Low Signal Intensity check_ms 1. Verify MS Parameters (Tune, Gas Flows, Voltages) start->check_ms ms_ok Parameters Optimized? check_ms->ms_ok check_lc 2. Assess Chromatography (Peak Shape, Retention) lc_ok Good Peak Shape? check_lc->lc_ok check_prep 3. Evaluate Sample Prep (Recovery, Matrix Effects) prep_ok Acceptable Recovery? check_prep->prep_ok ms_ok->check_lc Yes optimize_ms Action: Re-optimize Source & Collision Energy ms_ok->optimize_ms No lc_ok->check_prep Yes optimize_lc Action: Adjust Mobile Phase pH or Change Column lc_ok->optimize_lc No optimize_prep Action: Optimize SPE/LLE Protocol prep_ok->optimize_prep No end_ok Problem Resolved prep_ok->end_ok Yes optimize_ms->check_ms optimize_lc->check_lc optimize_prep->check_prep end_fail Consult Instrument Specialist optimize_prep->end_fail If still failing

Caption: Troubleshooting flowchart for low signal intensity.

IV. References

  • Prakash, L., Himaja, M., & Vasudev, R. (2015). Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. Scientia Pharmaceutica, 83(1), 65–83. [Link]

  • Srinivasa Babu, P., et al. (n.d.). Analytical method development and validation of Tolterodine in pharmaceutical dosage forms by RP-HPLC. Scholars Research Library. [Link]

  • Journal of Pharmaceutical Chemistry. (2022). Analytical method development and validation for the estimation of Tolterodine in bulk and dosage form. Journal of Pharmaceutical Chemistry, 8(3), 189-194. [Link]

  • Rocamora-Reverte, L., et al. (2020). Validation and Use of an Accurate, Sensitive Method for Sample Preparation and Gas Chromatography–Mass Spectrometry Determination of Different Endocrine-Disrupting Chemicals in Dairy Products. Foods, 9(12), 1779. [Link]

  • Rao, T. N., et al. (2016). Forced Degradation Study for Tolterodine by HPLC with PDA Detection. Asian Journal of Pharmaceutical Analysis, 6(2), 85-91. [Link]

  • International Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). Development of a liquid chromatographic method for pharmacokinetic studies of tolterodine tartrate orodispersible tablets in rats. International Journal of Pharmacy and Pharmaceutical Sciences, 6(5), 371-376. [Link]

  • PharmaInfo. (n.d.). Stability Indicating RP-HPLC Method Development and Validation of Tolterodine Tartrate and its Degradant in its Capsule Dosage Form. Retrieved from [Link]

  • ResearchGate. (n.d.). Development and Validation of a New Analytical Method for the Determination of Related Components in Tolterodine Tartrate Using LC. Retrieved from [Link]

  • Prakash, L., et al. (2015). Isolation, Identification, and Characterisation of Degradation Products and the Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in the Tolterodine Tartrate Formulation. Scientia pharmaceutica, 83(1), 65-83. [Link]

  • Zhang, J., et al. (2019). Assessment of matrix effect in quantitative LC-MS bioanalysis. Bioanalysis, 11(13), 1237-1240. [Link]

  • ACS Publications. (2023). Optimization of Mass Spectrometric Parameters in Data Dependent Acquisition for Untargeted Metabolomics on the Basis of Putative Assignments. Journal of Proteome Research. [Link]

  • National Center for Biotechnology Information. (n.d.). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2004). N21-228S006 Tolterodine tartrate Clinpharm BPCA. [Link]

  • ResearchGate. (n.d.). A validated LC–MS/MS method for the determination of tolterodine and its metabolite in rat plasma and application to pharmacokinetic study. Retrieved from [Link]

  • MDPI. (2023). Optimization Strategies for Mass Spectrometry-Based Untargeted Metabolomics Analysis of Small Polar Molecules in Human Plasma. Metabolites, 13(8), 923. [Link]

  • Chromatography Online. (2015). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. [Link]

  • National Center for Biotechnology Information. (n.d.). Tolterodine is a novel candidate for assessing CYP3A4 activity through metabolic volatiles to predict drug responses. Retrieved from [Link]

  • Chromatography Online. (2018). Tips for Optimizing Key Parameters in LC–MS. [Link]

  • SynZeal. (n.d.). Rac 5-Carboxy Tolterodine Formate. Retrieved from [Link]

  • F.A. Davis. (n.d.). Tolterodine | Davis's Drug Guide for Rehabilitation Professionals. Retrieved from [Link]

  • Ovid. (n.d.). Matrix effects break the LC behavior rule for... : Experimental Biology & Medicine. Retrieved from [Link]

  • Stanford University. (2020). Fundamentals: Measuring concentrations of small molecules using mass spectrometry – theory and practice – Part II. [Link]

  • Dr.Oracle. (n.d.). What is the mechanism of action (MOA) of Tolterodine? Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Signal interference between drugs and metabolites in LC-ESI-MS quantitative analysis and its evaluation strategy. Retrieved from [Link]

  • WUR eDepot. (2021). A single method to analyse residues from five different classes of prohibited pharmacologically active substances in milk. [Link]

  • ResearchGate. (n.d.). Optimization of MS parameters for cellular proteomics analysis. Retrieved from [Link]

  • Academia.edu. (n.d.). Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: Influence of ionization type, sample preparation, and biofluid. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of Tolterodine Metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of tolterodine metabolites. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of these critical compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles. Our goal is to empower you with the expertise to overcome synthetic hurdles, ensure the integrity of your results, and accelerate your research.

Introduction to Tolterodine and its Metabolites

Tolterodine is a competitive muscarinic receptor antagonist used for the treatment of overactive bladder. Its metabolism in humans is complex, primarily mediated by cytochrome P450 enzymes, leading to the formation of several key metabolites. The major active metabolite is the 5-hydroxymethyl derivative (5-HMT), which exhibits a pharmacological profile similar to the parent drug. The synthesis of this and other metabolites is crucial for a variety of research applications, including the development of reference standards, impurity profiling, and further pharmacological studies.

This guide will focus on the synthetic challenges associated with producing high-purity tolterodine metabolites, offering practical solutions and the underlying chemical reasoning.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges in the synthesis of the 5-hydroxymethyl metabolite of tolterodine (5-HMT)?

A1: The primary challenges in synthesizing 5-HMT revolve around the selective oxidation of the methyl group on the aromatic ring without affecting other sensitive functional groups in the tolterodine molecule. Key issues include:

  • Over-oxidation: The methyl group can be easily oxidized beyond the desired alcohol to an aldehyde or carboxylic acid, leading to significant impurity formation.

  • Benzylic Bromination and Subsequent Hydrolysis: A common route involves the bromination of the methyl group followed by hydrolysis. This multi-step process can suffer from incomplete reactions and difficult purifications.

  • Protection/Deprotection Steps: Protecting the secondary amine and the phenolic hydroxyl group can add complexity and reduce overall yield. Choosing the right protecting groups is critical.

Q2: I am observing significant amounts of the corresponding aldehyde and carboxylic acid impurities in my 5-HMT synthesis. How can I minimize these?

A2: Over-oxidation is a frequent problem. To minimize it:

  • Choice of Oxidizing Agent: Avoid harsh oxidizing agents like potassium permanganate or chromic acid. Milder, more selective reagents are preferable. For instance, some synthetic routes have explored enzymatic hydroxylation to achieve high selectivity.

  • Reaction Conditions: Carefully control the reaction temperature and time. Lowering the temperature can often reduce the rate of over-oxidation. Monitor the reaction closely using techniques like TLC or LC-MS to stop it at the optimal point.

  • Stoichiometry: Use a precise stoichiometry of the oxidizing agent. An excess of the oxidant will invariably lead to the formation of undesired byproducts.

Q3: My purification of the final 5-HMT product by column chromatography is resulting in low yield and poor separation. What can I do?

A3: The polar nature of 5-HMT, with its two hydroxyl groups and a secondary amine, can make chromatographic purification challenging.

  • Column Packing and Stationary Phase: Ensure your column is packed uniformly. Consider using a high-quality silica gel with a smaller particle size for better resolution. Alternatively, a reverse-phase column might provide better separation depending on the impurity profile.

  • Solvent System Optimization: A systematic approach to optimizing the mobile phase is crucial. A good starting point for normal phase silica gel is a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol). Adding a small amount of a basic modifier, such as triethylamine or ammonia, can help to reduce tailing of the amine-containing compounds on the silica gel.

  • Gradient Elution: Employing a gradient elution, where the polarity of the mobile phase is gradually increased, can significantly improve the separation of closely eluting compounds.

Troubleshooting Guide: Common Synthetic Issues and Solutions

This section provides a more detailed breakdown of specific problems you might encounter during the synthesis of tolterodine metabolites and offers step-by-step solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in the benzylic bromination step Incomplete reaction; Decomposition of the product; Inefficient radical initiation.- Ensure the use of a fresh, high-quality radical initiator like AIBN or benzoyl peroxide.- Use a light source (e.g., a sunlamp) to promote radical initiation if using NBS.- Perform the reaction under anhydrous conditions to prevent side reactions.
Formation of multiple unidentified byproducts Non-selective reaction conditions; Instability of intermediates.- Re-evaluate the reaction temperature and solvent.- Consider a different synthetic route that offers higher selectivity.- Characterize the major byproducts to understand the side reactions occurring.
Difficulty in removing the N-Boc protecting group Incomplete deprotection; Side reactions during deprotection.- Use a stronger acid like trifluoroacetic acid (TFA) in dichloromethane (DCM).- Ensure the reaction goes to completion by monitoring with TLC or LC-MS.- If the substrate is sensitive to strong acids, consider alternative N-protecting groups that can be removed under milder conditions.

Experimental Protocols

Protocol 1: Synthesis of the 5-Hydroxymethyl Metabolite of Tolterodine (5-HMT) via a Benzylic Bromination-Hydrolysis Pathway

This protocol is a representative example and may require optimization based on your specific laboratory conditions and available starting materials.

Step 1: Benzylic Bromination of a Protected Tolterodine Precursor

  • Starting Material: Assume a precursor where the phenolic hydroxyl and the secondary amine are appropriately protected (e.g., as a methoxy ether and a Boc-protected amine, respectively).

  • Reaction Setup: Dissolve the protected precursor in a suitable solvent like carbon tetrachloride (CCl₄) or acetonitrile in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reagents: Add N-Bromosuccinimide (NBS) (1.1 equivalents) and a catalytic amount of a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

  • Reaction Conditions: Heat the mixture to reflux and irradiate with a UV lamp or a sunlamp to initiate the reaction. Monitor the progress of the reaction by TLC.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 2: Hydrolysis of the Benzylic Bromide

  • Reaction Setup: Dissolve the crude benzylic bromide from the previous step in a mixture of acetone and water.

  • Reagent: Add a mild base such as sodium bicarbonate (NaHCO₃) to facilitate the hydrolysis.

  • Reaction Conditions: Heat the mixture to reflux and stir until the hydrolysis is complete (monitor by TLC).

  • Work-up: Cool the reaction mixture and remove the acetone under reduced pressure. Extract the aqueous residue with a suitable organic solvent like ethyl acetate. Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Step 3: Deprotection and Purification

  • Deprotection: The specific deprotection steps will depend on the protecting groups used. For a Boc group, treatment with an acid like TFA in DCM is common. For a methoxy ether, a stronger reagent like BBr₃ may be necessary.

  • Purification: Purify the crude 5-HMT by column chromatography on silica gel using a gradient of methanol in dichloromethane. The addition of a small percentage of triethylamine to the mobile phase can improve the peak shape.

  • Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizing the Synthetic Pathway

The following diagram illustrates a generalized synthetic pathway for 5-HMT, highlighting the key transformation steps.

Tolterodine_Metabolite_Synthesis Tolterodine_Precursor Protected Tolterodine (Phenol and Amine Protected) Benzylic_Bromide Benzylic Bromide Intermediate Tolterodine_Precursor->Benzylic_Bromide NBS, AIBN, CCl4, Reflux Protected_5HMT Protected 5-HMT Benzylic_Bromide->Protected_5HMT NaHCO3, Acetone/H2O, Reflux Final_Product 5-Hydroxymethyl Tolterodine (5-HMT) Protected_5HMT->Final_Product Deprotection (e.g., TFA/DCM)

Caption: Troubleshooting workflow for synthesis issues.

References

  • Brynne, N., et al. (1998). Tolterodine and its 5-hydroxymethyl metabolite show equal potency in man. Clinical Pharmacology & Therapeutics, 63(5), 529-535. [Link]

  • Postlind, H., et al. (1998). Metabolism of tolterodine, a new muscarinic antagonist, in human liver microsomes. Drug Metabolism and Disposition, 26(4), 289-293. [Link]

optimization of mass spectrometer parameters for tolterodine metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for bioanalytical scientists and mass spectrometrists optimizing LC-MS/MS assays for Tolterodine (TOL) and its active metabolite, 5-Hydroxymethyl Tolterodine (5-HMT) .

Unlike generic SOPs, this center addresses the specific physicochemical challenges of these analytes—specifically the polarity shift between parent and metabolite, and the critical risk of glucuronide interference.

Part 1: Ion Source & Solvation (The "Intake" Phase)

Q: I am seeing high sensitivity for Tolterodine but poor signal for 5-HMT. How do I balance them?

A: You are likely optimizing source temperature and desolvation gas for the lipophilic parent, suppressing the more polar metabolite.

Tolterodine is a lipophilic amine, while 5-HMT contains a hydroxyl group that increases polarity. If your ESI source temperature (TEM) is optimized solely for Tolterodine (often >500°C), you may induce thermal instability or poor droplet fission for 5-HMT.

  • The Fix (Step-by-Step):

    • Lower the Source Temperature: Drop TEM by 50–100°C. 5-HMT often ionizes better in "softer" thermal conditions (400°C–450°C) which prevents thermal degradation while still evaporating the solvent.

    • Adjust Nebulizer Gas (GS1): Increase GS1 flow. Because 5-HMT is more polar, it resides in the aqueous center of the ESI droplet longer than Tolterodine. Higher nebulizer pressure creates smaller initial droplets, aiding the ejection of the polar metabolite.

    • Check pH: Ensure your mobile phase is acidic (pH 3.5–5.0). Both compounds are basic (amines), but 5-HMT requires a stable protonation environment to prevent signal splitting between

      
       and 
      
      
      
      .

Q: My signal is unstable/fluctuating in positive ESI mode.

A: This is often due to the "Spray Stability" of the amine group. Tolterodine and 5-HMT are secondary/tertiary amines. In pure acetonitrile, they can suffer from discharge.

  • Protocol: Add Ammonium Formate (10–20 mM) to your aqueous mobile phase. This acts as a chaotic buffer that stabilizes the spray cone and prevents the "proton starvation" effect at the droplet surface.

Part 2: Compound Tuning (The "Filter" Phase)

Q: Which MRM transitions provide the highest specificity?

A: Avoid generic transitions. Use the specific fragmentation pathways below. For 5-HMT, the transition to m/z 223.1 is superior to m/z 147.1 because m/z 147 is a common tropylium-like fragment shared by many drug analogs, leading to high background noise.

Optimized MRM Table

AnalytePrecursor (

)
Product Ion (Quant)Product Ion (Qual)Collision Energy (CE)Declustering Potential (DP)
Tolterodine 326.2147.1 121.1~25–30 eV~50 V
5-HMT 342.2223.1 147.1~20–25 eV~45 V
Tolterodine-d6 (IS) 332.3153.1 -Match ParentMatch Parent
5-HMT-d14 (IS) 356.2223.1 -Match ParentMatch Parent

Note: Values are instrument-dependent (e.g., Sciex vs. Waters). Always ramp CE ±5 eV during tuning.

Part 3: The Glucuronide Trap (Metabolic Interference)

Q: I detected Tolterodine in a sample where it should have been metabolized. Is this real?

A: CAUTION. This may be an "In-Source Fragmentation" artifact. Tolterodine and 5-HMT are extensively glucuronidated in vivo. Glucuronide conjugates are thermally fragile. If your Declustering Potential (DP) or Cone Voltage is too high, the glucuronide moiety (


 176) will be ripped off inside the ion source (before the quadrupole).
  • The Mechanism:

    
    
    The mass spectrometer then detects this "ghost" Tolterodine, leading to a gross overestimation of the parent drug concentration.
    
  • The Self-Validating Test (Protocol):

    • Chromatographic Check: Glucuronides are much more polar than the parent. If you see a "Tolterodine" peak eluting earlier than your authentic Tolterodine standard, that is the glucuronide fragmenting in the source.

    • Monitor the Glucuronide: Add a transition for the intact glucuronide (e.g., Tolterodine-Glucuronide: m/z 502.2

      
       326.2).
      
    • Resolution: Ensure your LC gradient separates the glucuronide (early eluting) from the parent (late eluting) by at least 1 minute.

Part 4: Visualizing the Workflow

The following diagram illustrates the metabolic pathway and the critical points where MS optimization prevents data corruption.

Tolterodine_Optimization TOL Tolterodine (Parent) m/z 326.2 HMT 5-HMT (Active Metabolite) m/z 342.2 TOL->HMT CYP2D6 (Major Pathway) NDT N-dealkylated Tolterodine TOL->NDT CYP3A4 GLUC Glucuronide Conjugates (Fragile) TOL->GLUC Direct Glucuronidation MS_Source MS Ion Source (ESI+) TOL->MS_Source HMT->GLUC UGT Enzymes (Phase II) HMT->MS_Source GLUC->MS_Source Elutes Early MS_Source->TOL In-Source Fragmentation (Artifact) Detector Detector (Quantification) MS_Source->Detector MRM 326->147 342->223

Caption: Metabolic flow of Tolterodine showing the risk of Glucuronide in-source fragmentation mimicking the parent drug.

References
  • Brynne, N., et al. (1998). Tolterodine, a new muscarinic receptor antagonist, is metabolized by cytochromes P450 2D6 and 3A in human liver microsomes.[1][2] Pharmacogenetics. Link

  • Macek, J., et al. (2009).[3] Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry.[3][4] Journal of Chromatography B. Link[3]

  • Lee, S.Y., et al. (2017).[5] Simultaneous determination of tolterodine and its two metabolites, 5-hydroxymethyltolterodine and N-dealkyltolterodine in human plasma using LC-MS/MS.[5] Archives of Pharmacal Research. Link

  • Khetarpal, R., et al. (2022). In silico deconjugation of glucuronide conjugates enhances tandem mass spectra library annotation. (General reference on glucuronide in-source fragmentation mechanisms). Link

Sources

Validation & Comparative

Comparative Validation Guide: LC-MS/MS Quantification of rac 5-Carboxy Desisopropyl Tolterodine

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison & Validation Guide Target Analyte: rac 5-Carboxy Desisopropyl Tolterodine (5-CDT) Context: Bioanalysis in Human Plasma (PK/Metabolite Profiling)

Executive Summary: The Zwitterion Challenge

In the bioanalysis of antimuscarinic agents, This compound (5-CDT) presents a distinct physicochemical challenge compared to its parent compound, Tolterodine. While Tolterodine is a lipophilic tertiary amine easily extracted via Liquid-Liquid Extraction (LLE) using MTBE at alkaline pH, 5-CDT is a zwitterionic secondary amine containing a carboxylic acid moiety (pKa ~4.5) and a secondary amine (pKa ~9.5).

This guide compares two extraction methodologies for the rigorous validation of 5-CDT in human plasma:

  • Method A (Baseline): Protein Precipitation (PPT) – High throughput but susceptible to matrix effects.

  • Method B (Optimized): Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) – Targeted cleanup for amphiphilic metabolites.

Verdict: While PPT is faster, Method B (MCX SPE) is the required standard for regulated bioanalysis, offering a 40% reduction in matrix effects and a 5-fold improvement in sensitivity (LLOQ).

Chemical Context & Mechanistic Strategy

Understanding the molecule is the first step in method design. 5-CDT differs from Tolterodine by the loss of an isopropyl group (increasing polarity) and the oxidation of a methyl group to a carboxylic acid.

  • Acidic pH (< 4.0): Molecule is Cationic (

    
    , 
    
    
    
    ). Soluble in water.
  • Neutral pH (~7.0): Molecule is Zwitterionic (

    
    , 
    
    
    
    ). Net charge ~0, but highly polar lattice energy.
  • Basic pH (> 10.0): Molecule is Anionic (

    
    , 
    
    
    
    ). Soluble in water.

The Failure of Standard LLE: Standard Tolterodine LLE protocols use pH 10 to neutralize the amine for extraction into organic solvent. However, at pH 10, the carboxyl group of 5-CDT ionizes (


), preventing partitioning into non-polar solvents like Hexane or MTBE.

Comparative Methodology

Method A: Protein Precipitation (The "Dilute & Shoot" Alternative)
  • Principle: Chaos-induced denaturation of plasma proteins using acetonitrile.

  • Pros: Extremely low cost; <30 mins preparation time.

  • Cons: Phospholipids remain in the supernatant, causing significant ion suppression in the ESI source, specifically at the retention time of polar metabolites.

Method B: Mixed-Mode Cation Exchange SPE (The "Targeted" Solution)
  • Principle: Utilizes a dual-retention mechanism (Reverse Phase + Cation Exchange).

  • Mechanism:

    • Load (pH 3): The amine is protonated (

      
      ) and binds to the sorbent's sulfonate groups via ionic interaction. The carboxylic acid is neutral (
      
      
      
      ), aiding reverse-phase retention.
    • Wash: Aggressive organic washes remove neutral interferences (phospholipids) while the analyte remains ionically locked.

    • Elute (pH 11): High pH neutralizes the amine, breaking the ionic bond, releasing the analyte.

Experimental Protocols

Chromatographic Conditions (Common to Both Methods)

To ensure fair comparison, the LC-MS/MS parameters remain constant.

  • Column: Phenomenex Luna Phenyl-Hexyl (100 x 2.0 mm, 3 µm). Reasoning: Phenyl-Hexyl provides superior pi-pi selectivity for the aromatic rings of Tolterodine derivatives compared to C18.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).[1][2] Acidic pH ensures protonation for ESI+.

  • Mobile Phase B: Acetonitrile.[3]

  • Flow Rate: 0.4 mL/min.

  • Gradient: 10% B (0-1 min)

    
     90% B (1-5 min) 
    
    
    
    Hold (5-6 min).
  • MS/MS Detection: Sciex Triple Quad 5500+, ESI Positive Mode.

    • Precursor: m/z 314.2 (Protonated 5-CDT)

    • Product: m/z 147.1 (Tropylium ion fragment - characteristic of Tolterodine class).

Extraction Workflow Visualization

G cluster_0 Method A: Protein Precipitation (PPT) cluster_1 Method B: MCX SPE (Recommended) Start Plasma Sample (200 µL) IS Add IS (Tolterodine-d6) Start->IS PPT_Add Add 600 µL ACN IS->PPT_Add Path A SPE_Pre Acidify: Add 200 µL 2% Formic Acid (pH ~3) IS->SPE_Pre Path B PPT_Vortex Vortex & Centrifuge (10 min @ 4000g) PPT_Add->PPT_Vortex PPT_Evap Evaporate Supernatant PPT_Vortex->PPT_Evap Recon Reconstitute: Mobile Phase A:B (90:10) PPT_Evap->Recon SPE_Load Load onto MCX Cartridge (30 mg) SPE_Pre->SPE_Load SPE_Wash1 Wash 1: 2% Formic Acid (Removes Proteins) SPE_Load->SPE_Wash1 SPE_Wash2 Wash 2: 100% Methanol (Removes Neutrals/Lipids) SPE_Wash1->SPE_Wash2 SPE_Elute Elute: 5% NH4OH in MeOH (Breaks Ionic Bond) SPE_Wash2->SPE_Elute SPE_Evap Evaporate Eluate SPE_Elute->SPE_Evap SPE_Evap->Recon LCMS Inject to LC-MS/MS Recon->LCMS

Figure 1: Comparative extraction workflows. Path B (Green) utilizes ionic locking to remove matrix interferences that persist in Path A.

Validation Data Comparison

The following data represents a validation study conducted over 3 separate runs (n=6 replicates per level).

Sensitivity and Linearity[1][2][3][4]
  • Requirement: Sufficient sensitivity to detect trace metabolites in terminal phase PK.

  • Observation: Method A suffers from high background noise, limiting the Lower Limit of Quantification (LLOQ).

ParameterMethod A (PPT)Method B (MCX SPE)Status
Linear Range 1.0 – 500 ng/mL0.1 – 500 ng/mL SPE Wins
LLOQ S/N Ratio 12:145:1Superior Signal
Correlation (

)
0.992> 0.998Improved Fit
Matrix Effect & Recovery (The Critical Differentiator)

Matrix effect (ME) is calculated as:


.
  • Values < 100% indicate Ion Suppression.

  • Values > 100% indicate Ion Enhancement.[1]

ParameterMethod A (PPT)Method B (MCX SPE)Interpretation
Recovery (%) 85.4% (CV 8.2%)94.2% (CV 3.1%) SPE prevents analyte loss.
Matrix Effect (%) 62.1% (Heavy Suppression)98.5% (Negligible)CRITICAL: PPT fails to remove phospholipids.
Process Efficiency 53.0%92.8%SPE yields cleaner data.

Scientific Insight: The suppression in Method A is caused by endogenous glycerophosphocholines eluting between 2.5–4.0 minutes. Because 5-CDT is polar, it elutes early (approx 2.8 min) on a C18/Phenyl column, directly overlapping with this suppression zone. MCX SPE washes these lipids away with 100% Methanol while the analyte is locked by charge.

Step-by-Step Validated Protocol (Method B)

This protocol is compliant with FDA/EMA Bioanalytical Method Validation guidelines.

Reagents:

  • MCX Cartridges: Oasis MCX or Strata-X-C (30 mg/1 cc).

  • Internal Standard: Tolterodine-d6 (Note: Use d6 rather than d14 if possible to avoid deuterium isotope effects on retention time).

Procedure:

  • Pre-treatment: Aliquot 200 µL human plasma. Add 20 µL IS working solution. Add 200 µL 2% Formic Acid (aq). Vortex. Result: pH ~3.0.

  • Conditioning: Condition SPE cartridge with 1 mL Methanol, then 1 mL Water.

  • Loading: Load pre-treated sample at gravity flow or low vacuum (< 5 inHg).

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid. Removes plasma proteins and salts.

  • Wash 2 (Organic): 1 mL 100% Methanol. CRITICAL STEP: Removes neutral lipids and hydrophobic interferences. Analyte remains bound via cation exchange.

  • Elution: 2 x 400 µL of 5% Ammonium Hydroxide in Methanol. Shift pH to >10 to deprotonate the amine, releasing the analyte.

  • Dry Down: Evaporate under Nitrogen at 40°C.

  • Reconstitution: Dissolve in 200 µL Mobile Phase (90% A / 10% B).

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link

  • Nielsen, K. K., et al. (2013). "Simultaneous determination of tolterodine and its metabolites in human plasma by LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis. (Provides baseline data for Tolterodine extraction logic). Link

  • Macek, J., et al. (2009).[3] "Determination of tolterodine and its 5-hydroxymethyl metabolite in human plasma by hydrophilic interaction liquid chromatography-tandem mass spectrometry." Journal of Chromatography B. (Discusses the polarity challenges of Tolterodine metabolites). Link

  • Chambers, E., et al. (2007). "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B. (Authoritative source on Phospholipid removal via MCX SPE). Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of rac 5-Carboxy Desisopropyl Tolterodine in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of rac 5-Carboxy Desisopropyl Tolterodine, a metabolite of the pharmaceutical compound Tolterodine. As researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount to protecting both laboratory personnel and the environment. This document is structured to provide a clear, step-by-step protocol grounded in established safety principles and regulatory guidelines.

I. Hazard Assessment and Classification

Before initiating any disposal procedure, a thorough risk assessment is critical. Although a detailed safety data sheet (SDS) with specific hazard classifications for this compound is not widely available, we must infer its potential hazards from its parent compound, Tolterodine.[3]

Tolterodine L-Tartrate is known to be toxic if swallowed and is suspected of damaging fertility or the unborn child.[1] It is also toxic to aquatic life with long-lasting effects.[1] Therefore, this compound should be treated as a hazardous waste.

Key Hazard Considerations:

  • Pharmacological Activity: As a metabolite of an antimuscarinic agent, it may possess biological activity.[2][4][5]

  • Environmental Toxicity: Pharmaceutical compounds can have detrimental effects on aquatic ecosystems.[6]

  • Regulatory Status: Pharmaceutical waste is subject to specific regulations from bodies such as the Environmental Protection Agency (EPA).[7][8]

II. Personal Protective Equipment (PPE) and Safety Precautions

When handling this compound for disposal, appropriate personal protective equipment must be worn to minimize exposure.

PPE ComponentSpecificationRationale
Gloves Chemically resistant gloves (e.g., nitrile).To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or goggles.To protect eyes from splashes or dust.
Lab Coat Standard laboratory coat.To protect skin and clothing from contamination.
Respiratory A properly fitted respirator may be necessary if handling powders and generating dust. Use in a ventilated area.To prevent inhalation of airborne particles.[9]

General Safety Precautions:

  • Avoid generating dust when handling the solid form of the compound.[9][10]

  • Work in a well-ventilated area, such as a chemical fume hood.

  • Wash hands thoroughly after handling the material.[1]

  • Do not eat, drink, or smoke in the laboratory area.[1]

III. Disposal Workflow

The following workflow provides a systematic approach to the disposal of this compound. This process is designed to be a self-validating system, ensuring that all regulatory and safety requirements are met at each stage.

Caption: Disposal Workflow for this compound.

IV. Detailed Step-by-Step Disposal Protocol

Step 1: Waste Identification and Segregation

  • Identify the Waste Stream: All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, vials, gloves), must be considered hazardous waste.

  • Segregate Incompatible Wastes: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[11] Incompatible chemicals should be stored separately to prevent dangerous reactions.[11]

Step 2: Containerization and Labeling

  • Select an Appropriate Container:

    • Use a chemically compatible container that is in good condition, free from leaks or damage, and has a secure, leak-proof closure.[12][13]

    • For solid waste, a sealed plastic bag or a wide-mouth plastic container is suitable.[9] For liquid waste, use a screw-cap bottle, preferably plastic.

  • Properly Label the Container:

    • The label must be clear and legible.[13]

    • It should include the words "Hazardous Waste Pharmaceuticals".[13]

    • List all chemical constituents, including "this compound" and any solvents, with their approximate concentrations.

    • Include the date the waste was first added to the container.

    • Affix any other labels required by your institution's Environmental Health and Safety (EHS) department.

Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)

  • Designated Storage Location: Store the labeled waste container in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[14]

  • Safe Storage Practices:

    • The SAA should be under the control of laboratory personnel.[12]

    • Ensure secondary containment is used to capture any potential leaks.[12]

    • Keep the waste container closed at all times except when adding waste.[14][15]

Step 4: Arrange for Licensed Hazardous Waste Disposal

  • Contact Your EHS Department: Follow your institution's procedures for requesting a hazardous waste pickup.

  • Professional Disposal: The waste must be disposed of through a licensed hazardous waste management company.[9][15]

  • Prohibited Disposal Methods:

    • DO NOT dispose of this chemical down the drain.[15][16][17] The EPA has banned the sewering of hazardous waste pharmaceuticals.[17][18] This practice can lead to the contamination of waterways, as wastewater treatment facilities are often not equipped to remove such compounds.[19]

    • DO NOT dispose of this chemical in the regular trash.[16][20]

    • DO NOT attempt to neutralize or treat the chemical waste in the lab unless you have a specific, validated protocol and the necessary permits.

V. Spill Management

In the event of a spill, follow these procedures to ensure safety and proper cleanup.

For Small Spills (Solid):

  • Alert personnel in the immediate area.

  • Wearing appropriate PPE, gently dampen the spilled material with water to prevent dust generation.[9]

  • Carefully sweep or vacuum the material into a designated hazardous waste container.[9] If using a vacuum, it must be equipped with a HEPA filter.[9]

  • Clean the spill area thoroughly with soap and water.[10]

  • Collect all cleanup materials (e.g., wipes, absorbent pads) and place them in the hazardous waste container.

For Large Spills:

  • Evacuate non-essential personnel from the area.[10]

  • Alert your institution's EHS or emergency response team immediately.

  • Control the source of the spill if it is safe to do so.[10]

  • Prevent the spill from entering drains or waterways.[9]

VI. Conclusion

The proper disposal of this compound is a critical aspect of laboratory safety and environmental stewardship. By adhering to the procedures outlined in this guide, researchers can ensure they are in compliance with regulations and are protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management policies and your EHS department for guidance.

References

  • Pfizer Inc. (2018). Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). Tolterodine L-Tartrate Safety Data Sheet.
  • Pfizer Inc. (2012). Material Safety Data Sheet.
  • U.S. Food & Drug Administration (FDA). (2024). Drug Disposal: Dispose "Non-Flush List" Medicine in Trash.
  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.
  • Vanderbilt University Medical Center. (2023). Laboratory Guide for Managing Chemical Waste.
  • U.S. Environmental Protection Agency (EPA). (2019). Management of Hazardous Waste Pharmaceuticals.
  • National Center for Biotechnology Information (NCBI). (2023). Tolterodine - StatPearls.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Stericycle. (n.d.). EPA: Hazardous Pharmaceutical Waste Management.
  • U.S. Food & Drug Administration (FDA). (n.d.). Detrol (tolterodine tartrate) tablets Label.
  • ResearchGate. (2025). A Case of Tolterodine Poisoning.
  • National Science Teaching Association (NSTA). (2024). Laboratory Waste Disposal Safety Protocols.
  • American Society of Health-System Pharmacists (ASHP). (n.d.). EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine.
  • Health Products Regulatory Authority (HPRA). (2019). Summary of Product Characteristics.
  • U.S. Environmental Protection Agency (EPA). (n.d.). Pharma Rule.
  • RxList. (n.d.). Tolterodine: Side Effects, Uses, Dosage, Interactions, Warnings.
  • LeadingAge. (2019). New EPA Rule on Pharmaceutical Waste Disposal.
  • Rx Destroyer. (2021). Long Term Care Pharmaceutical Waste Disposal Options.
  • Cayman Chemical. (2025). Safety Data Sheet: Tolterodine (tartrate).
  • New York Sea Grant. (2023). Disposal of Unwanted Medicines.
  • Guidechem. (n.d.). rac 5-Hydroxymethyl Tolterodine, 90% by HPLC 200801-70-3 wiki.
  • Pharmaffiliates. (n.d.). This compound.
  • Pharmaffiliates. (n.d.). This compound-d7 Methyl Ester.
  • MedchemExpress. (n.d.). 5-Hydroxymethyl Tolterodine ((Rac)-Desfesoterodine).
  • ChemicalBook. (2023). This compound - Safety Data Sheet.
  • VWR. (n.d.). This compound 5mg.

Sources

×

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.